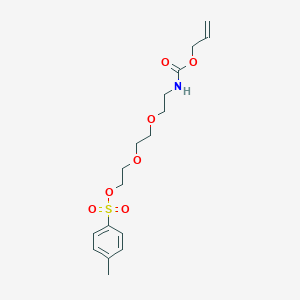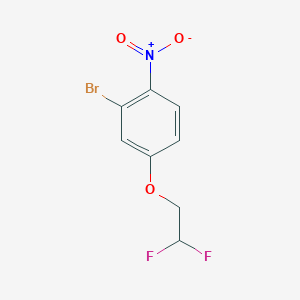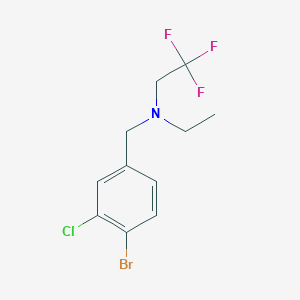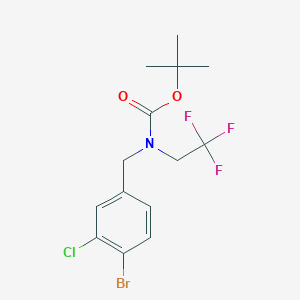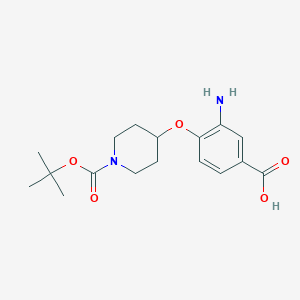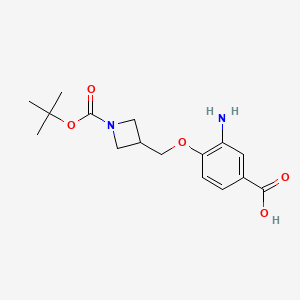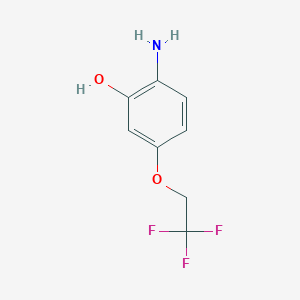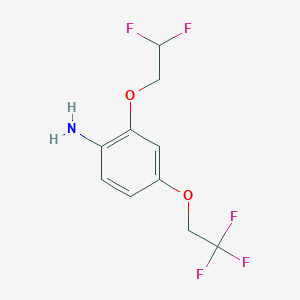
2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a nitro group, and a trifluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps One common method starts with the nitration of 2-(benzyloxy)phenol to introduce the nitro groupThe reaction conditions often involve the use of caesium carbonate as a base and acetonitrile as a solvent, with the reaction mixture being heated to around 85°C under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Oxidation: Potassium permanganate, water as a solvent.
Major Products Formed
Reduction: 2-(Benzyloxy)-1-amino-4-(2,2,2-trifluoroethoxy)benzene.
Substitution: Various substituted benzenes depending on the nucleophile used.
Oxidation: 2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene depends on its application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Benzyloxy)-1-nitrobenzene: Lacks the trifluoroethoxy group, resulting in different electronic properties.
4-(2,2,2-Trifluoroethoxy)nitrobenzene: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness
2-(Benzyloxy)-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both the nitro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
IUPAC Name |
2-phenylmethoxy-4-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c16-15(17,18)10-21-12-6-7-13(19)14(8-12)20-9-11-4-2-1-3-5-11/h1-8H,9-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNVWWQJYRKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
